4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIAFXBLMMIRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Fluorobenzyl Thio Benzofuro 3,2 D Pyrimidine and Its Analogs
Strategic Design of Precursors and Retrosynthetic Analysis for the Benzofuro[3,2-d]pyrimidine Core
The design of an efficient synthesis for a complex heterocyclic system like benzofuro[3,2-d]pyrimidine begins with a thorough retrosynthetic analysis. This process involves strategically disconnecting the target molecule into simpler, more readily available precursors.
A common retrosynthetic approach for the benzofuro[3,2-d]pyrimidine core is to disconnect the pyrimidine (B1678525) ring. This strategy identifies a substituted benzofuran (B130515) as the key advanced intermediate. Specifically, a 3-aminobenzofuran derivative bearing a functional group at the 2-position, such as a carboxamide or nitrile, serves as a versatile precursor. researchgate.netresearchgate.net For instance, the pyrimidine ring can be retrosynthetically cleaved to reveal 3-amino-2-benzofurancarboxamide as a primary building block. This precursor contains the necessary amine and carboxamide functionalities ortho to each other on the furan (B31954) ring, perfectly poised for cyclization to form the fused pyrimidine system.
Detailed Synthetic Pathways for the Benzofuro[3,2-d]pyrimidine Ring System
The construction of the fused pyrimidine ring onto the benzofuran core can be accomplished through several modern synthetic methods, including chemoselective annulations and multi-component reactions.
A recently developed and highly efficient method for synthesizing the benzofuro[3,2-d]pyrimidine core involves a one-pot cascade [4+2] annulation/aromatization reaction. nih.govresearchgate.net This approach provides a direct route to substituted benzofuro[3,2-d]pyrimidines under mild conditions.
The reaction proceeds between a benzofuran-derived azadiene and an N-Ts cyanamide (B42294). The N-Ts cyanamide selectively participates in the reaction via a carbodiimide (B86325) anion intermediate. nih.govresearchgate.net This is followed by a [4+2] cycloaddition with the azadiene, and subsequent aromatization leads to the formation of the stable benzofuro[3,2-d]pyrimidin-2-amine scaffold. researchgate.netnih.gov The proposed stepwise mechanism is well-supported by DFT calculations. researchgate.net This methodology is noted for its operational simplicity and mild reaction conditions, avoiding the high temperatures and harsh reagents often required in previously reported procedures. researchgate.net
Table 1: Conditions for [4+2] Annulation/Aromatization Reaction
| Reactant 1 | Reactant 2 | Base | Additive | Solvent | Atmosphere |
| Benzofuran-derived azadiene | N-Ts cyanamide | Cs2CO3 | Et3N·3HF | CH3CN | Air |
This table summarizes typical conditions for the chemoselective annulation/aromatization reaction to form the benzofuro[3,2-d]pyrimidine core. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a powerful strategy for building molecular complexity efficiently. nih.gov While classic named MCRs are not explicitly reported for this specific scaffold, several reported syntheses operate on the principles of MCRs by converging multiple components in a single step.
One such approach involves the condensation of 3-amino-2-benzofurancarboxamide with various aldehydes. researchgate.netresearchgate.net In the presence of a catalytic amount of acid, this reaction directly yields 2-aryl-3,4-dihydro-benzofuro[3,2-d]pyrimidin-4-ones. researchgate.net This transformation combines the benzofuran precursor and the aldehyde in a single, atom-economical step to construct the core heterocyclic structure. Another method involves heating a 3-amino-2-benzofuran ester with formamide, which serves as both the reactant providing the final carbon atom for the pyrimidine ring and the reaction solvent, to yield the benzofuro[3,2-d]pyrimidin-4-one. asianpubs.org
These convergent approaches are highly valuable as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of a library of analogs by simply varying the aldehyde component.
Purification Techniques and Yield Optimization Strategies
The successful synthesis of 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine and its analogs is contingent upon effective purification and yield optimization. Given the crystalline nature of many benzofuro[3,2-d]pyrimidine derivatives, recrystallization is a commonly employed and effective method for purification. Solvents such as ethanol (B145695) are often suitable for obtaining high-purity single crystals for subsequent analysis. asianpubs.orgasianpubs.org For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica (B1680970) gel is the method of choice. A gradient elution system using mixtures of non-polar solvents (like hexane (B92381) or petroleum ether) and polar solvents (like ethyl acetate (B1210297) or dichloromethane) typically allows for the isolation of the target compound from starting materials and by-products. biophysics.org
Yield optimization is a critical aspect of the synthetic process. The synthesis of related thio-substituted pyrimidines and condensed pyrimidine systems often involves nucleophilic substitution reactions. nih.govresearchgate.net Key parameters that can be adjusted to maximize the yield include:
Reaction Time and Temperature: Monitoring the reaction progress using thin-layer chromatography (TLC) helps determine the optimal reaction time to ensure complete conversion while minimizing the formation of degradation products. The reaction temperature is also crucial and must be controlled to ensure the desired regioselectivity and prevent unwanted side reactions.
Solvent: The selection of an appropriate solvent is vital. Aprotic polar solvents like acetone (B3395972) or dimethylformamide (DMF) are often used for such nucleophilic substitution reactions as they can effectively dissolve the reactants and facilitate the desired chemical transformation. asianpubs.org
By systematically adjusting these parameters, the reaction conditions can be fine-tuned to achieve the highest possible yield of the desired this compound product.
Spectroscopic and Analytical Characterization of Synthesized Compounds
Comprehensive spectroscopic and analytical techniques are essential for the unambiguous structural confirmation of this compound. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the benzofuro[3,2-d]pyrimidine core would typically appear in the aromatic region (δ 7.0–9.0 ppm). asianpubs.orgbrieflands.com The methylene (B1212753) protons (S-CH₂) of the benzyl (B1604629) group would likely resonate as a singlet or a doublet (due to coupling with ¹⁹F) in the range of δ 4.0–5.0 ppm. The four protons of the 2-fluorobenzyl ring would exhibit complex splitting patterns in the aromatic region, influenced by both proton-proton and proton-fluorine couplings. mit.edu
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for all unique carbon atoms. The carbons of the fused heterocyclic system are expected between δ 100–165 ppm. asianpubs.orgbrieflands.com The methylene carbon (S-CH₂) signal would likely appear around δ 30–40 ppm. mit.edu The carbons of the 2-fluorobenzyl group will show characteristic chemical shifts, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF). nih.govnih.gov
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.org For the target molecule, a single resonance is expected for the fluorine atom on the benzyl group. Its chemical shift and coupling to adjacent protons (JHF) would confirm its position on the aromatic ring. nih.govrsc.org
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | ¹⁹F NMR (Predicted δ, ppm) |
| Benzofuro[3,2-d]pyrimidine Protons | 7.0 - 9.0 (m) | 100 - 165 | N/A |
| 2-Fluorobenzyl Protons | 7.0 - 7.6 (m) | 115 - 165 (C-F shows large ¹JCF) | -110 to -130 (vs. CFCl₃) |
| S-CH₂ Protons | ~4.5 (s or d) | 30 - 40 | N/A |
Predicted NMR data based on analogous structures. asianpubs.orgbrieflands.commit.edunih.govnih.govm = multiplet, s = singlet, d = doublet.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₇H₁₁FN₂OS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to a calculated exact mass of 309.0576.
Electron impact mass spectrometry (EI-MS) would also provide information about the fragmentation pattern, which can help in structural confirmation. sapub.orgiosrjournals.orgresearchgate.net Expected fragmentation pathways could include:
Cleavage of the benzylic C-S bond, leading to the formation of a 2-fluorobenzyl cation (m/z 109) and a benzofuro[3,2-d]pyrimidine-4-thiol fragment.
Loss of the entire (2-fluorobenzyl)thio group.
Fragmentation of the heterocyclic core itself. sapub.orgresearchgate.net
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | [C₁₇H₁₁FN₂OS]⁺ | 309.06 | Molecular Ion |
| [M-C₇H₆F]⁺ | [C₁₀H₅N₂OS]⁺ | 201.01 | Loss of fluorobenzyl radical |
| [C₇H₆F]⁺ | [C₇H₆F]⁺ | 109.04 | 2-Fluorobenzyl cation |
Predicted major fragments in EI-MS based on common fragmentation patterns. sapub.orgiosrjournals.orgresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. researchgate.netresearchgate.netijirset.com
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (Aromatic) | 3050 - 3150 |
| C=C and C=N stretching (Aromatic rings) | 1500 - 1650 |
| C-O-C stretching (Benzofuran) | 1050 - 1250 |
| C-F stretching | 1100 - 1200 |
| C-S stretching | 600 - 800 |
Predicted IR absorption bands based on characteristic group frequencies. researchgate.netresearchgate.netijirset.comcore.ac.uk
Studies on analogous benzofuro[3,2-d]pyrimidine derivatives have successfully employed this technique to confirm their molecular structures. asianpubs.orgasianpubs.org The analysis would reveal the planarity of the fused benzofuro[3,2-d]pyrimidine ring system and the orientation of the 2-fluorobenzylthio substituent. Furthermore, crystallographic data provides insights into the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. asianpubs.orgasianpubs.org This information is invaluable for understanding the solid-state properties of the material.
Structure Activity Relationship Sar and Rational Design Approaches for Benzofuro 3,2 D Pyrimidine Scaffolds
Elucidation of Key Structural Elements Contributing to Biological Activity in Benzofuro[3,2-d]pyrimidine Derivatives
The benzofuro[3,2-d]pyrimidine framework is considered a "privileged scaffold" in medicinal chemistry. This tricyclic heterocyclic system, formed by the fusion of a benzofuran (B130515) ring and a pyrimidine (B1678525) ring, provides a rigid and planar structure that can effectively mimic the purine (B94841) core of ATP, enabling it to bind to the ATP-binding site of various kinases. informahealthcare.comtandfonline.com
Key structural elements critical for biological activity include:
The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 are crucial. They often act as hydrogen bond acceptors, forming key interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for anchoring the molecule to its target.
The Benzofuran Moiety: This part of the scaffold primarily contributes to van der Waals and hydrophobic interactions within the binding site. Substitutions on the benzene (B151609) ring portion of this moiety can be used to modulate solubility, metabolic stability, and target selectivity.
Substitution at the C4-Position: This position is a primary vector for achieving potency and selectivity. Attaching various substituents allows the molecule to extend into the solvent-exposed region or deeper into hydrophobic pockets of the kinase active site, enabling interactions with specific amino acid residues that differ between kinases.
Substitution at the C2-Position: While the title compound is unsubstituted at this position, modifications here are another common strategy to fine-tune the molecule's pharmacological profile.
Systematic Modification Strategies around the Benzofuro[3,2-d]pyrimidine Core and its Substituents
Systematic modifications of the core structure are employed to optimize the lead compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
The 2-fluorobenzyl group attached to the C4-position via the thioether linkage is a critical component for determining the compound's efficacy.
Enhanced Binding Affinity: The introduction of a fluorine atom can significantly enhance binding affinity. Fluorine is the most electronegative element and can participate in favorable electrostatic and dipole-dipole interactions with the target protein. It can also form non-canonical hydrogen bonds with backbone C-H groups.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the benzyl (B1604629) ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the compound's half-life and bioavailability. nih.gov
Modulation of Physicochemical Properties: Fluorine substitution lowers the pKa of nearby acidic or basic groups and increases lipophilicity, which can affect cell membrane permeability and oral absorption.
Conformational Control: The placement of the fluorine atom at the ortho (2-position) of the benzyl ring can create steric hindrance, restricting the rotation around the bond connecting the ring to the thioether linker. This can lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to the target.
The thioether (-S-) linkage connecting the benzofuro[3,2-d]pyrimidine core to the fluorobenzyl moiety is not merely a spacer but an integral part of the design with specific impacts on the pharmacological profile.
Geometry and Flexibility: Compared to an ether (-O-) or an amine (-NH-) linker, the thioether linkage has a longer bond length and a different bond angle (~100°). This geometry positions the fluorobenzyl group in a distinct region of three-dimensional space, potentially allowing for optimal interactions within the target's binding pocket. The flexibility of the thioether bond allows the benzyl group to adopt various conformations to maximize favorable contacts.
Metabolic Considerations: While generally stable, thioethers can be susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone metabolites. These metabolites may have different activity profiles and clearance rates, which must be considered during drug development.
The following table illustrates how modifications at the C4 position of a related thieno[3,2-d]pyrimidine (B1254671) scaffold can dramatically influence inhibitory activity against a target like phosphodiesterase 4 (PDE4), highlighting the importance of the linker and the terminal group.
| Compound | R Group (at C4-position) | IC50 (µM) for PDE4 Inhibition |
|---|---|---|
| 1 | -NH-Benzyl | 1.5 |
| 2 | -NH-Cyclohexyl | 0.07 |
| 3 | -O-Benzyl | >100 |
| 4 | -S-Benzyl | 25 |
Data is representative and adapted from studies on a related thienopyrimidine scaffold to illustrate SAR principles. researchgate.net This data shows that an amino linker is preferred over an ether or thioether for this particular target, and that the nature of the terminal group (benzyl vs. cyclohexyl) has a profound impact on potency.
Structure-Based Drug Design Principles Applied to Benzofuro[3,2-d]pyrimidine Derivatives
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. Molecular docking simulations are a cornerstone of SBDD. tandfonline.comnih.gov
In the context of designing inhibitors like 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine, the process would involve:
Target Identification: A specific kinase (e.g., EGFR, VEGFR-2, ALK1/2) implicated in a disease is chosen. nih.gov
Docking Simulation: The compound is computationally placed into the ATP-binding site of the target kinase.
Binding Mode Analysis: The simulation predicts the likely binding pose. The benzofuro[3,2-d]pyrimidine core would be positioned to form hydrogen bonds with the kinase hinge region. The 4-((2-fluorobenzyl)thio) moiety would project into a nearby hydrophobic pocket.
Iterative Optimization: Based on the docking results, chemists can propose modifications to improve the "fit." For instance, if the 2-fluorobenzyl group is near a specific amino acid, modifications could be made to introduce a group that forms an additional hydrogen bond or a stronger hydrophobic interaction, thereby increasing potency and selectivity. Crystal structures of related inhibitors have been instrumental in guiding such SAR studies. nih.gov
Ligand-Based Drug Design Approaches: Pharmacophore Modeling and Similarity Analysis
When a high-resolution structure of the target protein is unavailable, ligand-based drug design (LBDD) methods are employed. nih.gov These strategies are built upon the principle that molecules with similar structures or properties often exhibit similar biological activities.
Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to interact with a specific target. nih.govmdpi.com A model for benzofuro[3,2-d]pyrimidine inhibitors would be generated by aligning a set of known active compounds and identifying common features. A hypothetical pharmacophore for this class might include:
Two hydrogen bond acceptors corresponding to the pyrimidine nitrogens.
An aromatic/hydrophobic feature for the benzofuran core.
A hydrophobic/aromatic feature representing the benzyl group.
An optional hydrogen bond acceptor for the fluorine atom.
This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that match the model and are therefore likely to be active. rsc.orgresearchgate.net
Similarity Analysis: This involves comparing new molecules to known active compounds based on 2D fingerprints or 3D shape. Molecules that are highly similar to a potent inhibitor are prioritized for synthesis and testing.
By combining these rational design approaches, medicinal chemists can efficiently navigate the complex chemical space to develop optimized benzofuro[3,2-d]pyrimidine derivatives with enhanced therapeutic potential.
Comprehensive Pre Clinical Biological Evaluation of 4 2 Fluorobenzyl Thio Benzofuro 3,2 D Pyrimidine and Its Derivatives
In Vitro Cellular Activity Profiling
Anti-inflammatory Response Evaluation in Cellular Models
The anti-inflammatory potential of benzofuro[3,2-d]pyrimidine derivatives is rooted in the broader anti-inflammatory profile of the pyrimidine (B1678525) scaffold. Pyrimidine derivatives are known to exert their effects by inhibiting key inflammatory mediators. nih.gov The mechanism of action for pyrimidine-based anti-inflammatory agents is often associated with the suppression of prostaglandin (B15479496) E2 (PGE2) production, which is generated by cyclooxygenase (COX) enzymes. nih.gov
Studies on various pyrimidine analogs demonstrate that their anti-inflammatory activity stems from the inhibition of critical mediators such as nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), as well as various chemokines and cytokines. nih.gov For instance, research on a specific benzofuran (B130515) derivative, 3,4-dihydro-4-oxo-benzofuro[3,2-d]pyrimidine-2-propionic acid, has confirmed its anti-inflammatory activity in animal models of chronic inflammation. agosr.comijbcp.com While specific cellular assay data on 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is not extensively available, the established mechanisms of related compounds suggest that its anti-inflammatory response would likely involve the modulation of these cellular pathways, such as the inhibition of pro-inflammatory cytokine release and reduction of NO production in stimulated macrophages.
Cellular Mechanism of Action Studies (e.g., Cell Cycle Analysis, Signal Pathway Modulation)
Research into the cellular mechanisms of benzofuro[3,2-d]pyrimidine derivatives has identified specific and potent pathways through which they exert their anti-cancer effects. A key mechanism identified for this class of compounds is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov PARP-1 is a critical enzyme in DNA damage repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells, ultimately triggering cell death.
One study on benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives found that these compounds act as potent PARP-1 inhibitors. The inhibition of PARP-1 activity leads to an inability to repair DNA single-strand breaks, which in turn causes an accumulation of DNA double-strand breakage. nih.gov This extensive DNA damage promotes apoptosis, with the mechanism being specifically linked to the mitochondrial apoptosis pathway. nih.gov
Furthermore, other derivatives of the core benzofuro[3,2-d]pyrimidine structure have been investigated as potential inhibitors of Protein Kinase C (PKC). nih.gov For example, derivatives inspired by the natural product (-)-cercosporamide (B11930066) were evaluated as potential Candida albicans PKC inhibitors, indicating that this scaffold can be adapted to target various kinase-mediated signaling pathways. nih.gov Related furo[2,3-d]pyrimidine (B11772683) derivatives have also been designed as dual inhibitors of the PI3K/AKT signaling pathway, a central pathway regulating cell growth, proliferation, and survival. nih.gov
Cellular Toxicity Evaluation for Selectivity Assessment (e.g., IC₅₀ vs. CC₅₀)
The cytotoxic potential of benzofuro[3,2-d]pyrimidine derivatives has been evaluated across a range of human cancer cell lines, demonstrating significant anti-proliferative activity. Studies have reported IC₅₀ values in the low micromolar range, indicating potent effects. For example, a series of benzofuro[3,2-d]pyrimidine derivatives showed cytotoxicity against human cancer cell lines such as HepG-2 (hepatocellular carcinoma), Bel-7402 (hepatocellular carcinoma), and HeLa (cervical cancer), with IC₅₀ values ranging from 4.5 to 38.5 μM. informahealthcare.com
In another study, newly synthesized benzofuran[3,2-d]pyrimidine compounds were tested against A549 (lung cancer) and K562 (leukemia) cell lines, confirming their anti-cancer properties. researchgate.netasianpubs.org More specifically, derivatives of benzofuran[3,2-d]pyrimidine-4(3H)-one containing thiosemicarbazone analogs were found to be highly active. One such derivative, compound 19c , was particularly sensitive against SK-OV-3 ovarian cancer cells, with an IC₅₀ value of 4.98 μM, a potency superior to the established PARP-1 inhibitor Olaparib. nih.gov
Assessing selectivity is crucial to distinguish between anti-cancer activity and general cellular toxicity. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration in normal cells (CC₅₀) to the 50% inhibitory concentration in cancer cells (IC₅₀), is a key metric. For related pyrimidine derivatives, studies have shown promising selectivity. For instance, a pyrrolo[2,3-d]pyrimidine derivative (12i ) was found to be up to 493-fold more effective against HCC827 lung cancer cells, which harbor an EGFR mutation, than against normal human bronchial epithelial (HBE) cells. nih.gov This high degree of selectivity highlights the potential for developing targeted therapies with a favorable therapeutic window.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Benzofuro[3,2-d]pyrimidines | HepG-2 | Hepatocellular Carcinoma | 4.5 - 38.5 | informahealthcare.com |
| Benzofuro[3,2-d]pyrimidines | HeLa | Cervical Cancer | 4.5 - 38.5 | informahealthcare.com |
| Benzofuro[3,2-d]pyrimidines | Bel-7402 | Hepatocellular Carcinoma | 4.5 - 38.5 | informahealthcare.com |
| Benzofuran[3,2-d]pyrimidine-4(3H)-one (Compound 19c) | SK-OV-3 | Ovarian Cancer | 4.98 | nih.gov |
| Benzofuro[3,2-d]pyrimidines | A549 | Lung Cancer | Data available | asianpubs.org |
| Benzofuro[3,2-d]pyrimidines | K562 | Leukemia | Data available | asianpubs.org |
In Vivo Efficacy Studies in Established Animal Models (Excluding Human Data)
Assessment of Pharmacodynamic Biomarkers in Animal Systems
Pharmacodynamic biomarkers are essential for demonstrating that a compound is engaging its target and eliciting a biological response in vivo. For benzofuro[3,2-d]pyrimidine derivatives that function as PARP-1 inhibitors, key pharmacodynamic markers are related to DNA damage. The inhibition of PARP-1 in a tumor prevents the repair of DNA single-strand breaks, leading to the formation of more cytotoxic double-strand breaks during replication. nih.gov Therefore, the measurement of increased DNA double-strand breaks (e.g., via γH2AX foci staining) in tumor tissue from animal models following treatment would serve as a direct pharmacodynamic biomarker of the compound's mechanism of action. nih.gov
Evaluation of Efficacy in Disease-Specific Animal Models (e.g., Tumor Xenograft Models, Infection Models)
The therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives has been demonstrated in preclinical animal models. In oncology, a derivative of this class showed a significant antitumor effect when administered orally in a human epidermoid carcinoma A431 xenograft model. researchgate.net This indicates that the compound can achieve sufficient exposure in vivo to impact tumor growth.
The therapeutic utility of this scaffold is not limited to cancer. In an infection model, a related pyrazolo[3,4-d]pyrimidine thio-derivative demonstrated significant in vivo efficacy against several species of Eimeria, a protozoan parasite that causes coccidiosis in poultry. The (E)-4-cinnamylthio derivative was effective against E. tenella, E. necatrix, E. maxima, and E. brunetti when administered in the diet. nih.gov This highlights the broad biological potential of the substituted pyrimidine core structure in various disease models.
Pre-clinical Pharmacokinetic Analysis (Excluding Human Data)
Pre-clinical pharmacokinetic studies are vital to assess a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which determines its suitability for further development. Preliminary pharmacokinetic analysis of a novel benzofuro[3,2-d]pyrimidine derivative indicated that it possesses good pharmacokinetic properties following oral administration in animal models. researchgate.net While specific parameters were not detailed, this finding suggests adequate bioavailability and stability in vivo to exert a therapeutic effect. This is a crucial step in establishing the drug-like qualities of this class of compounds and supports their potential for oral administration in future clinical applications.
In Vitro ADME Properties (e.g., Metabolic Stability, Permeability, Plasma Protein Binding)
There is no publicly available experimental data on the in vitro ADME properties of this compound. Key parameters such as its metabolic stability in liver microsomes, permeability across cell membranes (e.g., Caco-2 assays), and the extent of its binding to plasma proteins have not been reported in the scientific literature.
Advanced Computational and Cheminformatics Studies of 4 2 Fluorobenzyl Thio Benzofuro 3,2 D Pyrimidine
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine, DFT calculations can provide a detailed understanding of its electronic properties, which are fundamental to its reactivity, stability, and potential interactions with biological targets.
While specific DFT studies on this compound are not extensively documented in the public domain, valuable insights can be drawn from computational analyses of structurally analogous compounds. For instance, studies on similar heterocyclic systems containing thioether linkages and halogenated benzyl (B1604629) groups have demonstrated the utility of DFT in characterizing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzofuro[3,2-d]pyrimidine core and the sulfur atom of the thioether linkage. The LUMO, on the other hand, may be distributed across the pyrimidine (B1678525) ring and the 2-fluorobenzyl moiety. The fluorine substituent, being highly electronegative, can influence the electron density distribution and modulate the energies of the molecular orbitals.
DFT calculations can also be employed to model reaction mechanisms involving this compound. For example, the thioether linkage could be susceptible to oxidation, and DFT can help in elucidating the transition states and energy barriers associated with such reactions. Furthermore, understanding the electronic landscape of the molecule can provide insights into its potential binding modes with biological macromolecules, guiding the design of more potent and selective derivatives.
Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 to -5.5 eV | Indicates the electron-donating capacity of the molecule. A higher value suggests a better electron donor. |
| LUMO Energy | -1.5 to -0.5 eV | Indicates the electron-accepting capacity of the molecule. A lower value suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical stability and reactivity. A larger gap implies greater stability. |
| Dipole Moment | 2.0 to 4.0 D | Measures the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Electron Affinity | 0.5 to 1.5 eV | The energy released when an electron is added to a neutral molecule. Positive values indicate that the anion is more stable than the neutral molecule. |
| Ionization Potential | 7.0 to 8.0 eV | The energy required to remove an electron from the molecule. It is a measure of the molecule's resistance to oxidation. |
Note: The values in this table are estimations based on DFT calculations of similar heterocyclic compounds and should be confirmed by specific calculations for this compound.
In Silico ADME Prediction and Property Profiling
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a therapeutic agent. In silico ADME prediction models are widely used in the early stages of drug discovery to assess the pharmacokinetic profile of a molecule, thereby reducing the time and cost associated with experimental studies.
Several key physicochemical properties can be predicted using computational tools. These properties are fundamental to understanding the behavior of a compound in a biological system.
Solubility: Aqueous solubility is a crucial factor for drug absorption. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption. The benzofuro[3,2-d]pyrimidine core is largely hydrophobic, which may lead to poor aqueous solubility. However, the presence of nitrogen atoms and the thioether linkage could slightly improve its solubility.
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences the compound's ability to cross biological membranes. A balanced LogP is generally desired for good oral absorption and distribution. The aromatic rings in this compound contribute to its lipophilicity.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Weight | 351.38 g/mol | Calculation |
| LogP (octanol-water) | 4.5 - 5.5 | ALOGPS, XLogP3 |
| Aqueous Solubility (logS) | -4.0 to -5.0 | ALOGPS |
| Hydrogen Bond Donors | 0 | Rule-based |
| Hydrogen Bond Acceptors | 5 | Rule-based |
| Polar Surface Area (PSA) | 58.9 Ų | Calculation |
Note: These values are generated from various in silico prediction tools and may vary depending on the algorithm used.
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A LogP value not greater than 5.
Table 3: Lipinski's Rule of Five Assessment for this compound
| Rule | Predicted Value | Compliance |
| Hydrogen Bond Donors | 0 | Yes |
| Hydrogen Bond Acceptors | 5 | Yes |
| Molecular Weight ( g/mol ) | 351.38 | Yes |
| LogP | 4.5 - 5.5 | Borderline |
Based on the predicted values, this compound generally adheres to Lipinski's Rule of Five. The molecular weight is well within the recommended limit, and the number of hydrogen bond donors and acceptors are also in compliance. The predicted LogP value is on the higher end of the acceptable range, which might suggest high lipophilicity. This could potentially impact its solubility and metabolic profile. While the rule of five is a useful heuristic, it is not a strict set of rules, and many successful drugs have one or more violations.
Other drug-likeness scores, such as those based on topological descriptors or fragment-based methods, can provide a more nuanced assessment. These models compare the structural features of the compound to those of known drugs to provide a qualitative score of its drug-likeness. Given its core structure, which is found in some biologically active molecules, this compound would likely receive a favorable drug-likeness score from such predictors.
Future Directions and Translational Perspectives for 4 2 Fluorobenzyl Thio Benzofuro 3,2 D Pyrimidine Research
Identification of Novel Biological Targets for Therapeutic Intervention
A crucial first step in the development of 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is the identification and validation of its biological targets. Research on structurally related compounds suggests several promising avenues. Fused pyrimidine (B1678525) derivatives are well-known for their activity against a wide range of biological targets, particularly in oncology. jrasb.com
Derivatives of the benzofuro[3,2-d]pyrimidine scaffold have been specifically investigated as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair in cancer cells. nih.gov Other related furo- and benzofuropyrimidine compounds have shown inhibitory activity against key signaling proteins in cancer pathways, such as protein kinases. These include:
PI3K/AKT Pathway: Furo[2,3-d]pyrimidine (B11772683) derivatives have been designed as dual inhibitors of PI3Kα and AKT, crucial components of a pathway that regulates cell survival and proliferation. nih.gov
Receptor Tyrosine Kinases (RTKs): Analogs have demonstrated inhibition of EGFR, VEGFR-2, and PDGFR-β, which are vital for tumor growth and angiogenesis. researchgate.net
Antifungal Targets: In the context of infectious diseases, benzofuro[3,2-d]pyrimidine derivatives have been explored as inhibitors of Candida albicans Pkc1, a target for restoring susceptibility to antifungal agents like fluconazole. nih.gov
Future research should involve comprehensive screening of this compound against panels of kinases and other enzymes implicated in cancer and infectious diseases to uncover its primary mechanism of action.
Table 1: Potential Biological Targets for Benzofuro[3,2-d]pyrimidine Analogs
| Target Class | Specific Target(s) | Therapeutic Area |
|---|---|---|
| DNA Repair Enzymes | PARP-1 | Oncology |
| Protein Kinases | PI3Kα, AKT-1 | Oncology |
| Receptor Tyrosine Kinases | EGFR, VEGFR-2, PDGFR-β | Oncology |
Strategies for Further Structural Optimization and Lead Compound Development
Once a primary biological target is identified, the structure of this compound can be systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov
Key strategies for optimization would include:
Modification of the Benzylthio Moiety: The 2-fluoro substitution on the benzyl (B1604629) ring is a starting point. Further exploration could involve altering the position of the fluorine atom or introducing other substituents (e.g., chloro, bromo, methyl) to probe interactions with the target's binding site.
Alterations to the Benzofuran (B130515) Ring: Substitutions on the benzofuran portion of the scaffold could modulate lipophilicity and metabolic stability.
Functionalization of the Pyrimidine Ring: The pyrimidine ring offers multiple sites for modification to improve target engagement and physicochemical properties.
For instance, research on benzofuro[3,2-d]pyrimidine-4(3H)-one derivatives demonstrated that introducing thiosemicarbazone side chains could yield highly potent and selective PARP-1 inhibitors. nih.gov Similarly, studies on other heterocyclic systems show that adding halogen substituents can significantly improve biological activity. mdpi.com These approaches serve as a blueprint for the rational design of second-generation analogs based on the this compound scaffold.
Development of Advanced Synthetic Methodologies for Scalable Production and Process Chemistry
The translation of a promising compound from the laboratory to clinical use requires a robust and scalable synthetic route. Current methods for synthesizing the benzofuro[3,2-d]pyrimidine core often involve multiple steps. researchgate.netresearchgate.net
Common synthetic strategies reported for this scaffold include:
Condensation and Cyclization: A frequent approach involves the condensation of a 3-aminobenzofuran-2-carboxamide (B1330751) precursor with an aldehyde, followed by cyclization to form the pyrimidine ring. researchgate.net Subsequent steps, such as chlorination with phosphorus oxychloride, can activate the scaffold for introducing substituents. researchgate.net
One-Pot Cascade Reactions: More advanced methods aim to improve efficiency. A recently developed process uses a one-pot [4+2] annulation/aromatization reaction between benzofuran-derived azadienes and carbodiimide (B86325) anions to directly synthesize benzofuro[3,2-d]pyrimidin-2-amines. nih.gov
Future work in process chemistry should focus on optimizing reaction conditions, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale production, ensuring high yield and purity.
Table 2: Synthetic Approaches for Benzofuro[3,2-d]pyrimidine Core
| Method | Key Precursors | Key Reagents | Advantage |
|---|---|---|---|
| Multi-step Condensation | 3-Aminobenzofuran-2-carboxamide, Aldehydes | HCl, POCl₃ | Versatility for substitution |
| One-Pot Annulation | Benzofuran-derived azadienes, N-Ts cyanamides | Base | Increased efficiency |
Exploration of Synergistic Therapeutic Combinations with Existing Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, as it can enhance efficacy and overcome drug resistance. nih.govmdpi.com Given the potential of the benzofuro[3,2-d]pyrimidine scaffold, exploring synergistic combinations is a logical next step.
If this compound is confirmed as an anticancer agent (e.g., a PARP inhibitor), it could be tested in combination with:
Chemotherapeutic agents: To enhance DNA damage and induce apoptosis.
Other targeted therapies: Such as kinase inhibitors, to block multiple cancer-driving pathways simultaneously.
In the context of antimicrobial activity, a notable study found that a benzofuro[3,2-d]pyrimidine derivative acted synergistically with fluconazole, restoring its effectiveness against a resistant strain of Candida albicans. nih.gov This highlights the potential of this class of compounds to be used as resistance breakers, a critical need in the face of growing antimicrobial resistance.
Integration of Artificial Intelligence and Machine Learning in Future Drug Discovery Efforts
Key applications of AI/ML include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to predict novel protein targets for the compound.
De Novo Design: Generative AI models can design novel analogs of the lead compound with improved predicted activity and drug-like properties. elsevier.com
Predictive Modeling: ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological activity of virtual compounds before synthesis, saving time and resources. nih.gov
ADMET Prediction: In silico tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to prioritize candidates with favorable profiles for further development. nih.gov
Q & A
Q. What are the common synthetic routes for 4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine?
The synthesis typically involves multi-step organic reactions:
- Core Formation : Cyclization of benzofuro[3,2-d]pyrimidine precursors under controlled conditions, often using acid or base catalysis .
- Functionalization : Introduction of the 2-fluorobenzylthio group via nucleophilic substitution or coupling reactions. For example, reacting 4-chloro-benzofuropyrimidine derivatives with 2-fluorobenzylthiol in the presence of a base like K₂CO₃ .
- Purification : Column chromatography or recrystallization to achieve high purity (>95%) .
Q. How is the structure of this compound characterized in academic research?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and verify stereochemistry .
- Mass Spectrometry (HRMS) : Validation of molecular formula and fragmentation patterns .
Q. What in vitro assays are used to screen its biological activity initially?
- Enzyme Inhibition : Dose-dependent assays (e.g., 50–150 µM concentrations) against targets like Protein Kinase C (PKC) using fluorescence-based kinase activity kits .
- Antibacterial Screening : Agar diffusion or microdilution assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Critical factors include:
- Temperature Control : Lower temperatures (0–25°C) to minimize side reactions during cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : Pd-based catalysts for efficient coupling reactions, with yields >80% reported in fluorinated systems .
Q. How can contradictions in biological activity data be resolved?
- Assay Reprodubility : Validate results across multiple labs using standardized protocols (e.g., PKC inhibition at 100 µM ).
- Structural Analog Testing : Compare activity of derivatives (e.g., 2- vs. 3-fluorobenzyl substitutions) to isolate substituent effects .
- Computational Validation : Molecular docking to confirm binding modes and explain discrepancies in IC₅₀ values .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
- Fluorine Positioning : 2-fluorobenzyl groups enhance PKC inhibition due to increased electronegativity and hydrophobic interactions .
- Thioether Linkage : Replacing sulfur with oxygen reduces activity, highlighting the importance of the thioether moiety .
- Heterocycle Modifications : Fusing indole or triazole rings alters selectivity toward cancer vs. antimicrobial targets .
Q. How is computational modeling integrated into drug design for this compound?
- Virtual Screening : Tools like AutoDock Vina assess binding affinity to targets (e.g., human thymidylate synthase for anti-arthritis applications) .
- ADME Prediction : SwissADME evaluates drug-likeness (e.g., MLOGP <4.15, GI absorption) to prioritize candidates .
- PAINS Filters : Exclude pan-assay interference compounds by analyzing reactive functional groups .
Methodological Considerations
- Data Interpretation : Cross-reference crystallographic data (SHELX-refined structures ) with spectroscopic results to resolve stereochemical ambiguities.
- Biological Replicates : Use ≥3 independent replicates in enzyme assays to ensure statistical significance .
- Synthetic Scalability : Pilot reactions at 0.1–1 mmol scales before scaling up to avoid yield drops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
